MM 07 Exhibits 350- to 1300-Fold G-Protein Bias Relative to [Pyr1]apelin-13 in Direct Functional Assays
In a direct head-to-head comparison using human apelin receptor expressed in CHO-K1 cells, MM 07 demonstrated comparable potency to [Pyr1]apelin-13 in G-protein-dependent saphenous vein contraction assays, while being two orders of magnitude less potent in β-arrestin recruitment and receptor internalization assays (G-protein-independent). The resulting calculated bias factor for MM 07 favoring the G-protein pathway ranged from approximately 350-fold to 1300-fold [1].
| Evidence Dimension | G-protein pathway bias factor (calculated from pD2 values in contraction assay vs. β-arrestin/internalization potency) |
|---|---|
| Target Compound Data | pD2 = 9.54 ± 0.42 (saphenous vein contraction); β-arrestin/internalization: 2 orders of magnitude less potent than [Pyr1]apelin-13 |
| Comparator Or Baseline | [Pyr1]apelin-13: pD2 = 9.93 ± 0.24 (saphenous vein contraction) |
| Quantified Difference | Bias factor ≈ 350- to 1300-fold for G-protein pathway relative to [Pyr1]apelin-13 |
| Conditions | Human apelin receptor expressed in CHO-K1 cells; saphenous vein contraction assay (G-protein-dependent); β-arrestin recruitment and receptor internalization assays (G-protein-independent) |
Why This Matters
This bias factor quantifies the functional selectivity that distinguishes MM 07 from the endogenous ligand, providing a measurable basis for selecting MM 07 when experimental or therapeutic objectives require G-protein pathway activation without concomitant β-arrestin-mediated desensitization.
- [1] Brame AL, Maguire JJ, Yang P, Dyson A, Torella R, Cheriyan J, Singer M, Glen RC, Wilkinson IB, Davenport AP. Design, characterization, and first-in-human study of the vascular actions of a novel biased apelin receptor agonist. Hypertension. 2015 Apr;65(4):834-40. View Source
